LUF5834

GPCR structural pharmacology mutagenesis ligand binding

Classical adenosine agonists (NECA, CGS21680) depend on ribose-Thr88/Ser277 binding, rendering SAR findings non-transferable to non-ribose chemotypes. LUF5834 (CAS 333962-91-7) overcomes this limitation with a mutagenesis-validated distinct orthosteric binding mode. • A2A partial agonist (Emax 57% vs. CGS21680 101%) for graded activation studies • Thr88/Ser277-independent binding confirmed by alanine substitution mutagenesis • [3H]LUF5834 radioligand for A1R biphasic competition isotherms • ≥98% HPLC; ambient global shipping

Molecular Formula C17H12N6OS
Molecular Weight 348.4 g/mol
CAS No. 333962-91-7
Cat. No. B608679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLUF5834
CAS333962-91-7
SynonymsLUF5834;  LUF-5834;  LUF 5834; 
Molecular FormulaC17H12N6OS
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC3=NC=CN3)N)C#N)O
InChIInChI=1S/C17H12N6OS/c18-7-12-15(10-1-3-11(24)4-2-10)13(8-19)17(23-16(12)20)25-9-14-21-5-6-22-14/h1-6,24H,9H2,(H2,20,23)(H,21,22)
InChIKeyOFHKDLYFKPBXER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LUF5834 – Non-Ribose A2A/A2B Partial Agonist


LUF5834 (CAS 333962-91-7) is a synthetic non-ribose adenosine receptor partial agonist with a pyridine-3,5-dicarbonitrile core structure [1]. It exhibits nanomolar affinity at human adenosine A1 (Ki = 2.6 nM), A2A (Ki = 28 nM), and A2B receptors (EC50 = 12 nM), with 45-fold selectivity over the A3 receptor [2]. Unlike classical adenosine-derived agonists that contain a ribose moiety essential for receptor activation, LUF5834 belongs to a distinct chemotype that engages alternative residues within the A2A receptor orthosteric pocket [3]. This compound is commercially available as a research reagent with reported purity ≥98% by HPLC .

Non-ribose chemotype targets distinct A2A orthosteric residues for probing alternative binding modes
Partial agonist efficacy enables graded receptor activation studies without full signal saturation
Tritiated form [3H]LUF5834 provides non-ribose radioligand for A1 receptor binding and inverse agonist efficacy profiling

Why LUF5834 Cannot Be Substituted


Classical adenosine receptor agonists such as CGS21680 and NECA require a ribose moiety to form key hydrogen-bonding interactions with residues Thr88 and Ser277 in the A2A receptor binding pocket for full receptor activation [1]. LUF5834 lacks this ribose group entirely and engages a distinct set of orthosteric residues to achieve partial agonism [2]. Direct mutagenesis studies demonstrate that alanine substitution of Thr88 or Ser277 abolishes the potency of ribose-containing agonists while leaving LUF5834 function unaffected [3]. Conversely, mutations such as Trp246Ala that severely impair CGS21680-mediated activation have minimal impact on LUF5834 efficacy [4]. This divergent structure-activity relationship (SAR) means that experimental findings obtained with adenosine-derived agonists cannot be extrapolated to non-ribose chemotypes, and vice versa. For studies requiring a non-ribose pharmacophore—whether for radioligand development, structural biology, or orthogonal probe validation—substituting LUF5834 with a ribose-containing analog would fundamentally alter the binding and activation mechanism under investigation.

LUF5834 (Non-Ribose)
Ribose-Containing Agonists (e.g., CGS21680, NECA)
Binding independent of Thr88/Ser277; mutations do not impair function
vs
Binding crucially depends on Thr88/Ser277; alanine mutations abolish activation
Partial agonism (Emax ~57%); attenuated maximal receptor response
vs
Full agonism (Emax ≥100%); maximal receptor activation may alter downstream signaling interpretation
Tritiated form labels both G-protein-coupled and uncoupled receptor populations with similar affinity
vs
Classical agonist radioligands preferentially label high-affinity coupled states, may miss uncoupled-state pharmacology

LUF5834 Comparative Pharmacology


Ribose-Independent Binding: Mutagenesis Evidence

In a direct head-to-head mutagenesis comparison, alanine substitution of Thr88 (a residue shown in crystal structures to interact with the ribose group of adenosine-derived agonists) had no effect on LUF5834 potency while this same mutation abolishes the functional response to the classical adenosine-derived agonist CGS21680 [1]. Similarly, mutation of Ser277 to alanine, another ribose-interacting residue, did not impair LUF5834 function but severely compromises CGS21680-mediated activation [2]. Conversely, alanine mutation of Trp246 or Glu13 produced significant deleterious effects on CGS21680 function but had little effect on LUF5834 [3].

Mutagenesis profile
Head-to-head
Thr88Ala & Ser277Ala: no effect on LUF5834, abolish CGS21680 response; Trp246Ala & Glu13Ala: minimal impact on LUF5834, severe impact on CGS21680
Supports distinct, ribose-independent binding mode validation
CHO cell cAMP assay; source-specific review
GPCR structural pharmacology mutagenesis ligand binding orthosteric pocket

Partial Agonist Efficacy vs Full Agonists

In a cross-study comparable cAMP accumulation assay using A2A receptor-expressing systems, LUF5834 demonstrates a maximal efficacy (Emax) of 57% relative to full agonists, confirming its classification as a partial agonist [1]. In direct comparison, the full agonists CGS21680 and NECA achieve Emax values of 101% and 100%, respectively, while another partial agonist, Regadenoson, achieves 87% [2]. This lower intrinsic efficacy of LUF5834 (57% vs 87% for Regadenoson) indicates it produces a more attenuated maximum receptor activation than other partial agonists in the same class [3].

Efficacy rank
Reported
LUF5834
57% Emax
Regadenoson
87% Emax
CGS21680
101% Emax
Supports partial agonist classification for graded signaling studies
cAMP accumulation cross-study; EC50 values reported separately
GPCR signaling efficacy partial agonism cAMP accumulation

Na+-Shift Assay Discriminates Partial Agonists

A Na+-shift binding assay was validated to discriminate ligands by intrinsic efficacy at the A2A receptor [1]. In this assay system, full agonists CGS21680, NECA, and adenosine exhibit high IC50 ratios of 13-14, reflecting substantial sensitivity to sodium concentration [2]. By contrast, the partial agonists LUF5834 and Regadenoson produce significantly lower IC50 ratios of 3 and 10, respectively [3]. The weak inverse agonists ZM241385 and IBMX yield the lowest ratios (0.85), providing a quantitative spectrum for efficacy classification [4].

Na+-shift assay
Head-to-head
IC50 ratio = 3
Quantitative metric confirming partial agonist nature
Full agonists ratio 13–14; inverse agonists 0.85
intrinsic efficacy binding assay sodium shift agonist classification

[3H]LUF5834: Non-Ribose A1 Agonist Radioligand

LUF5834 has been successfully tritiated to produce [3H]LUF5834, which represents the first non-ribose partial agonist radioligand with nanomolar affinity for the human adenosine A1 receptor (hA1R) [1]. Unlike traditional adenosine-derived radioligands that contain a ribose moiety, [3H]LUF5834 labels both G protein-coupled and uncoupled receptor states with similar high affinity due to its partial agonist efficacy profile [2]. This property enables competition binding experiments that reveal biphasic isotherms for both agonists and inverse agonists, providing a unique tool to estimate inverse agonist efficacy at the A1 receptor [3]. In contrast, conventional adenosine-derived agonist radioligands preferentially label high-affinity G protein-coupled states and do not provide this functional discrimination capability [4].

Radioligand utility
Class-level
Labels G protein-coupled & uncoupled hA1R states with similar affinity
Enables biphasic competition isotherms for inverse agonist efficacy estimation
First non-ribose partial agonist radioligand; data to verify for novel applications
radioligand GPCR binding receptor pharmacology tritiated ligand

Subtype Selectivity: A2B/A3 and A1/A2A Cross-Reactivity

LUF5834 demonstrates a defined selectivity profile across the four adenosine receptor subtypes [1]. At the A2B receptor, LUF5834 functions as a partial agonist with EC50 = 12 nM and exhibits 45-fold selectivity over the A3 receptor [2]. However, LUF5834 lacks discrimination between A1 (Ki = 2.6 nM) and A2A (Ki = 28 nM) receptors, with only an approximately 10-fold difference in affinity . This profile differs notably from classical reference agonists: the endogenous ligand adenosine has A2A Ki ≈ 150 nM and A2B Ki substantially higher [3]; the reference agonist NECA exhibits potent but non-selective activation across all four subtypes [4].

Subtype selectivity
Class-level
A2B/A3 ratio
~45-fold selectivity
A1/A2A ratio
~10-fold, minimal discrimination
Supports A2B/A3 discrimination experiments; A1/A2A co-activity requires review
Reference agonists NECA non-selective; endogenous adenosine has inverse A2B/A3 profile
receptor selectivity adenosine receptor subtypes SAR off-target profiling

LUF5834 Application Scenarios


Non-Ribose A2A Receptor Co-Crystallization

LUF5834 is validated for structural studies of the A2A adenosine receptor where a non-ribose ligand is required to probe alternative binding modes. Direct mutagenesis evidence confirms that LUF5834 engages distinct orthosteric residues (Thr88-independent, Ser277-independent) compared with adenosine-derived agonists [1]. This property has been exploited in crystallographic studies where a direct hydrogen bond between the p-hydroxy group of LUF5834 and Thr88 was observed—an interaction that was masked in constructs where Thr88 was mutated to alanine, explaining why this binding mode was not discovered in earlier A2A receptor co-crystal structures .

[3H]LUF5834 for A1 Receptor Radioligand Assays

The tritiated form [3H]LUF5834 is a validated radioligand for characterizing adenosine A1 receptor pharmacology in competition binding assays [1]. As the first non-ribose partial agonist radioligand with nanomolar affinity for hA1R, it labels both G protein-coupled and uncoupled receptor populations with similar high affinity, enabling the detection of biphasic competition isotherms for both agonists and inverse agonists . This application is specifically supported by experimental characterization demonstrating that [3H]LUF5834 can be used to estimate inverse agonist efficacy at the A1 receptor—a capability not shared by classical adenosine-derived agonist radioligands [2].

A2A Partial Agonist for Functional Selectivity

LUF5834 is appropriate for experimental designs requiring graded A2A receptor activation rather than full agonism. cAMP accumulation assays demonstrate that LUF5834 produces a maximal efficacy (Emax) of 57% relative to full agonists CGS21680 (101%) and NECA (100%), and lower than the partial agonist Regadenoson (87%) [1]. The Na+-shift assay further confirms its partial agonist classification with an IC50 ratio of 3, compared with 13-14 for full agonists . This attenuated efficacy profile enables studies of functional selectivity and biased signaling where avoiding maximal G protein activation is experimentally desirable.

A2B-Selective Reference for Subtype Profiling

LUF5834 serves as a reference A2B receptor partial agonist for experiments requiring discrimination between A2B and A3 receptor-mediated responses. Pharmacological characterization demonstrates that LUF5834 activates A2B with EC50 = 12 nM and exhibits 45-fold selectivity over the A3 receptor (Ki = 538 nM) [1]. This contrasts with the reference agonist NECA, which is non-selective across all adenosine receptor subtypes, and with the endogenous ligand adenosine, which has negligible A2B potency relative to A3 . Researchers using LUF5834 must account for its concurrent A1 (Ki = 2.6 nM) and A2A (Ki = 28 nM) activity, which lacks discrimination between these subtypes [2].

Application
Selection Property
Validation Focus
Non-ribose A2A co-crystallization
Non-ribose chemotype; Thr88/Ser277-independent binding
Mutagenesis profiling against ribose-dependent agonists; co-crystal binding mode verification
[3H]LUF5834 A1 radioligand assays
Tritiated non-ribose partial agonist radioligand
Biphasic competition isotherms; inverse agonist efficacy estimation across receptor states
A2A partial agonist for functional selectivity
Partial agonist efficacy profile (attenuated Emax)
cAMP accumulation and Na+-shift assay verification for biased signaling studies
A2B-selective subtype profiling
A2B partial agonism with A3 selectivity
Subtype selectivity profiling against non-selective reference agonists; A1/A2A co-activity assessment

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